

4-(BenzylOxy)benzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(BenzylOxy)benzaldehyde

Cat. No.: B125253

[Get Quote](#)

An In-Depth Technical Guide to **4-(BenzylOxy)benzaldehyde**: Properties, Synthesis, and Reactivity

Introduction

4-(BenzylOxy)benzaldehyde, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry. Characterized by a benzaldehyde core functionalized with a benzylOxy group at the para-position, this crystalline solid serves as a versatile building block for a wide array of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Its utility stems from the distinct reactivity of its two primary functional components: the electrophilic aldehyde group and the stable benzyl ether linkage. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of **4-(BenzylOxy)benzaldehyde**. It provides field-proven insights into its synthesis, delineates the nuanced reactivity of its aldehyde moiety, and outlines best practices for its safe handling and application, reflecting the knowledge base required by researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

4-(BenzylOxy)benzaldehyde is a creamish to yellow crystalline powder at room temperature. [1] The presence of the benzyl ether and the aldehyde group dictates its physical properties,

such as its melting point and solubility. The molecule's essentially planar conformation, where the two aromatic rings are nearly coplanar, influences its crystalline structure.[2][3]

Data Summary: Physical and Chemical Properties

The following table consolidates the key quantitative data for **4-(BenzylOxy)benzaldehyde**, providing a quick reference for laboratory applications.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1][4][5][6]
Molecular Weight	212.24 g/mol	[1][4][7]
CAS Number	4397-53-9	[1][4][6]
Appearance	Creamish to yellow crystalline powder	[1][8]
Melting Point	71-74 °C	[1][4][8]
Boiling Point	197-199 °C at 11 mmHg	[1][8][9]
Solubility	Insoluble in water; Sparingly soluble in Ethyl Acetate; Slightly soluble in Chloroform	[1][8]
Storage Temperature	Room Temperature, sealed in dry, keep in dark place	[1][8]
Sensitivity	Air Sensitive	[1][8]

Spectroscopic Characterization

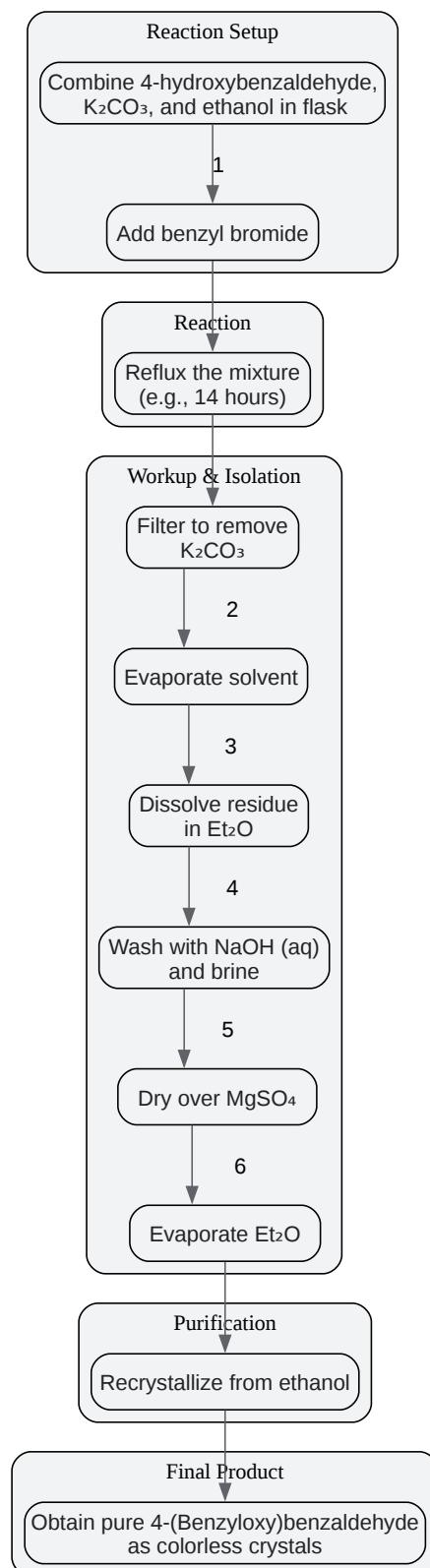
Spectroscopic analysis is fundamental to confirming the identity and purity of **4-(BenzylOxy)benzaldehyde**.

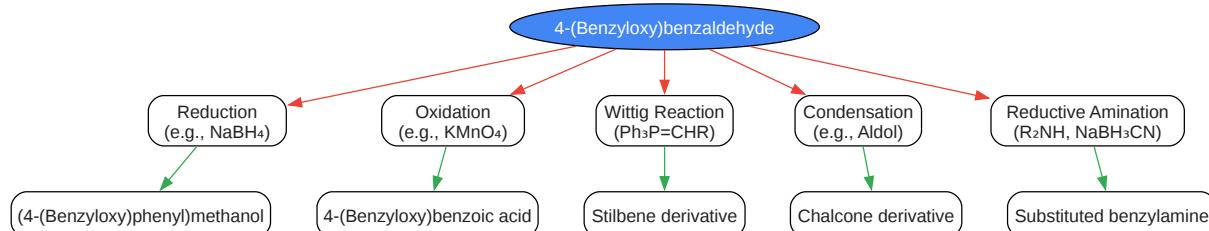
- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals confirming the molecular structure. Key chemical shifts (δ , ppm) typically include: a singlet for the aldehyde proton (~9.9 ppm), multiplets for the aromatic protons on both rings (between ~7.0

and 7.9 ppm), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (~5.1 ppm).[10][11]

- ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 191 ppm, signals for the aromatic carbons, and a signal for the benzylic carbon around 70 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong carbonyl (C=O) stretch is observed around 1689-1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1580-1600 cm⁻¹ region, and the C-O-C ether linkage is identified by stretching bands around 1220-1260 cm⁻¹.[12]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 212.[10] A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is a characteristic fragmentation pattern.[10]

Section 2: Synthesis and Mechanistic Insights


The most common and efficient route for preparing **4-(Benzyl)benzaldehyde** is the Williamson ether synthesis.[13][14][15] This choice is dictated by the high efficiency of the S_n2 reaction between a phenoxide and a primary alkyl halide.[14] The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a nucleophilic phenoxide, which then displaces a halide from benzyl halide.


Causality in Experimental Design

- Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Its insolubility in many organic solvents allows for easy removal by filtration post-reaction.[2]
- Choice of Solvent: A polar aprotic solvent like ethanol or N,N-dimethylformamide (DMF) is ideal.[2] These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic, thus accelerating the S_n2 reaction.
- Reactant Choice: Benzyl bromide or benzyl chloride is used as the benzyl source.[2] Benzyl halides are excellent substrates for S_n2 reactions due to the primary nature of the carbon

bearing the leaving group and the stability of the transition state. 4-hydroxybenzaldehyde is the readily available starting phenol.

Diagram: Williamson Ether Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **4-(Benzoyloxy)benzaldehyde**.

Section 4: Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with any chemical reagent.

- General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. A[16][17]void contact with skin, eyes, and clothing. S[18]tandard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves, must be worn. W[9][17][18]ash hands thoroughly after handling. *[1][16] Storage: Store in a cool, dry place in a tightly sealed container. T[9][18]he material should be protected from environmental extremes and kept away from incompatible materials such as strong oxidizing agents. I[9][16]t is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen) for long-term stability may be beneficial. *[1][8] Hazards and First Aid: **4-(Benzoyloxy)benzaldehyde** is classified as an irritant. I[1][8]t may cause skin, eye, and respiratory irritation. [17] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [9][18] * Skin Contact: Wash off with soap and plenty of water. [17] * Inhalation: Move the person into fresh air. [9][17] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. [9][18] In all cases of significant exposure or if symptoms persist, seek immediate medical attention. *[9] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. A[17]void release to the environment.

[16]### Section 5: Applications in Research and Development

The synthetic utility of **4-(BenzylOxy)benzaldehyde** is broad, primarily functioning as an intermediate. The benzyl group serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation when desired.

- **Pharmaceutical Synthesis:** It is a precursor for various biologically active molecules. For example, it has been used in the synthesis of estrogen receptor β -selective ligands and as an intermediate in the development of potential anti-HIV agents. *[1][2] **Chalcone Synthesis:** It is a common starting material for synthesizing benzylOxy-substituted chalcones, which are investigated for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. *[19] **Ligand Synthesis:** The molecule can be derivatized to form ligands for metal complexes, such as thiosemicarbazones, which have applications in analytical chemistry and materials science.

[20]### References

- Aromatic aldehydes and ketones are less reactive than corresponding Aliphatic compounds. Explain. (n.d.). Allen. [\[Link\]](#)
- Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. (n.d.). Vedantu. [\[Link\]](#)
- Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians. [\[Link\]](#)
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [\[Link\]](#)
- Aromatic Aldehyde Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [\[Link\]](#)
- Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). **4-(BenzylOxy)benzaldehyde**. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2083. [\[Link\]](#)
- Synthesis of 4-benzylOxybenzaldehyde. (n.d.). PrepChem.com. [\[Link\]](#)

- Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2018). Synthesis and Characterization of 4-Benzylbenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. MDPI. [\[Link\]](#)
- Scheme 1. Synthesis of 4-benzylbenzaldehyde (1). (2017). ResearchGate. [\[Link\]](#)
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [\[Link\]](#)
- (PDF) **4-(Benzyl)benzaldehyde**. (2010). ResearchGate. [\[Link\]](#)
- **4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9**. (n.d.). Matrix Fine Chemicals. [\[Link\]](#)
- Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). NIST WebBook. [\[Link\]](#)
- 4-Benzylbenzaldehyde - Optional[¹H NMR] - Chemical Shifts. (n.d.). SpectraBase. [\[Link\]](#)
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [\[Link\]](#)
- Novel chalcone analogs derived from **4-(benzyl)benzaldehyde**. (2023). ResearchGate. [\[Link\]](#)
- (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzylbenzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. [\[Link\]](#)
- Benzaldehyde, 4-(phenylmethoxy)-. (n.d.). PubChem. [\[Link\]](#)
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylation Agents. (n.d.). Francis Academic Press. [\[Link\]](#)
- Benzaldehyde, 4-(hexyloxy)-. (n.d.). NIST WebBook. [\[Link\]](#)
- **4-(Benzyl)benzaldehyde, 1 X 25 g (123714-25G)**. (n.d.). MilliporeSigma® (Sigma-Aldrich). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Benzylbenzaldehyde | 4397-53-9 [chemicalbook.com]
- 2. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 [matrix-fine-chemicals.com]
- 6. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]
- 7. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Benzylbenzaldehyde CAS#: 4397-53-9 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Benzylbenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
- 18. 4-Benzylbenzaldehyde(4397-53-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [4-(Benzyl)benzaldehyde physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125253#4-benzylbenzaldehyde-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com